molecular formula C11H12O3 B564646 2,3-Dihydro-5-benzofuranacetic Acid-d2 Methyl Ester CAS No. 1219153-23-7

2,3-Dihydro-5-benzofuranacetic Acid-d2 Methyl Ester

Cat. No.: B564646
CAS No.: 1219153-23-7
M. Wt: 194.226
InChI Key: DJPMKHBXSUGMGA-RJSZUWSASA-N
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Description

2,3-Dihydro-5-benzofuranacetic Acid-d2 Methyl Ester is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. It is known for its unique properties and applications in various research domains .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-5-benzofuranacetic Acid-d2 Methyl Ester typically involves the deuteration of 2,3-Dihydro-5-benzofuranacetic Acid Methyl EsterThis can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the deuterium atoms within the compound. The final product is often purified using techniques such as chromatography to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-5-benzofuranacetic Acid-d2 Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound. These products are often used in further research and development in various scientific fields .

Scientific Research Applications

2,3-Dihydro-5-benzofuranacetic Acid-d2 Methyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 2,3-Dihydro-5-benzofuranacetic Acid-d2 Methyl Ester involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction kinetics and mechanisms. This makes it a valuable tool in studying complex biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-5-benzofuranacetic Acid-d2 Methyl Ester is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can alter the compound’s physical and chemical properties, making it a valuable tool for studying reaction mechanisms and metabolic pathways .

Properties

IUPAC Name

methyl 2,2-dideuterio-2-(2,3-dihydro-1-benzofuran-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-11(12)7-8-2-3-10-9(6-8)4-5-14-10/h2-3,6H,4-5,7H2,1H3/i7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPMKHBXSUGMGA-RJSZUWSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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